1-N-(2,6-dichlorophenyl)benzene-1,2-diamine

Catalog No.
S873782
CAS No.
1484436-52-3
M.F
C12H10Cl2N2
M. Wt
253.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-N-(2,6-dichlorophenyl)benzene-1,2-diamine

CAS Number

1484436-52-3

Product Name

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine

IUPAC Name

2-N-(2,6-dichlorophenyl)benzene-1,2-diamine

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

InChI

InChI=1S/C12H10Cl2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2

InChI Key

YDNDAHPSDPWHJJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=C(C=CC=C2Cl)Cl

Intermediate in Organic Synthesis

DCBD serves as a valuable building block in the production of various pharmaceuticals, dyes, and other organic compounds. Its presence of amine groups and a benzene ring allows for further functionalization and incorporation into complex molecules. A study published in Catalysis Science & Technology demonstrates a green approach for synthesizing N-substituted benzene-1,2-diamines, including derivatives similar to DCBD. This method utilizes thiourea dioxide and sodium hydroxide for an efficient and environmentally friendly production process [].

Reagent in Organic Reactions

Beyond being a building block, DCBD's functionality makes it a useful reagent in various organic reactions. Its amine groups can participate in numerous reaction mechanisms, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Research efforts are underway to explore the full potential of DCBD as a reagent, with scientists continually discovering new applications.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are organic molecules containing atoms other than carbon in their ring structures. DCBD plays a role in the synthesis of various heterocyclic compounds due to its reactive amine groups. The specific heterocycles formed depend on the reaction conditions and additional reagents used. While detailed research on DCBD's specific applications in this area is limited, its potential for heterocyclic synthesis is recognized in scientific literature.

Catalyst Development

Recent research suggests DCBD's potential as a catalyst in polymer production. The presence of amine groups can facilitate certain chemical reactions, potentially leading to the development of new and improved catalysts. Further exploration is needed in this area to fully understand DCBD's catalytic capabilities and its potential applications in polymer synthesis.

Chemical Sensing

The structure of benzene-1,2-diamine derivatives, including DCBD, shows promise in developing chemical sensors. These sensors can selectively detect specific molecules, such as metal ions, which is crucial for environmental monitoring and industrial applications. Research by Pawar et al. explores the use of benzene-1,2-diamine structures for creating fluorescence-quenching chemosensors for selective detection of metal ions like Ni2+ and Cu2+ [].

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine, also known as N1-(2,6-dichlorophenyl)benzene-1,2-diamine, is an aromatic organic compound classified as a substituted diamine. Its molecular formula is C₁₂H₁₀Cl₂N₂, with a molar mass of 253.13 g/mol. The compound features a dichlorophenyl group attached to a benzene ring, with two amino groups positioned at the 1 and 2 positions of the benzene ring. This structure contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science .

Typical of aromatic amines. These include:

  • Electrophilic Substitution Reactions: The presence of amino groups can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Reduction Reactions: The compound can undergo reduction to form corresponding amines or other derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or amines through condensation processes.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties .

Research indicates that 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine and its derivatives possess notable biological activities. Some studies have suggested potential applications as:

  • Anticancer Agents: Certain derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: The compound has demonstrated activity against specific bacterial strains.
  • Inhibitors: It may act as an inhibitor in various biochemical pathways due to its ability to interact with biological targets.

The specific mechanisms of action and efficacy depend on the structural modifications made to the parent compound.

The synthesis of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine typically involves:

  • Nitration of Benzene Derivatives: Starting from benzene derivatives, nitration can introduce nitro groups that are subsequently reduced to amino groups.
  • Substitution Reactions: Utilizing nucleophilic substitution reactions where dichlorobenzene is reacted with appropriate amines under controlled conditions.
  • Reduction Processes: Reductive amination techniques can also be employed to form the desired diamine structure.

These methods highlight the versatility in synthesizing this compound and its derivatives .

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine has several applications including:

  • Pharmaceuticals: As a potential lead compound in drug development targeting cancer and infectious diseases.
  • Dyes and Pigments: Utilized in the synthesis of dyes due to its vibrant color properties.
  • Polymer Chemistry: As a building block for creating specialized polymers with unique thermal and mechanical properties.

These applications underscore its significance in both industrial and research settings .

Interaction studies of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine focus on its binding affinity towards various biological macromolecules such as proteins and nucleic acids. These studies often employ:

  • Molecular Docking Simulations: To predict how the compound interacts with specific targets at the molecular level.
  • In Vitro Assays: To assess the biological activity and mechanism of action through experimental setups.

Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic efficacy .

Several compounds share structural similarities with 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzene-1,4-diamineContains thiazole ring; different substitution patternPotential antifungal activity
1-N-(2,6-difluorophenyl)benzene-1,2-diamineFluorinated derivative; altered electronic propertiesEnhanced solubility and bioactivity
N,N'-bis(2-chloroethyl)-N,N'-diethylbenzene-1,2-diamineContains chloroethyl groups; different reactivityUsed in cancer chemotherapy

These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activities. The unique dichlorophenyl structure of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine contributes to its distinct properties compared to these similar compounds .

XLogP3

4

Dates

Modify: 2024-04-14

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